molecular formula C32H27NO6 B13143446 Fmoc-Tyr-OPAC

Fmoc-Tyr-OPAC

Cat. No.: B13143446
M. Wt: 521.6 g/mol
InChI Key: FRAFYHPZVMXONI-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr-OPAC is a tyrosine derivative specially designed for solid-phase peptide synthesis (SPPS) in the Fmoc mode. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino group, which is readily removed under basic conditions with secondary amines like piperidine . The "OPAC" moiety is an activated ester, functioning as a leaving group to facilitate efficient coupling to the growing peptide chain on a solid support. This activation enhances the reaction rate and helps suppress racemization, a common side reaction during amino acid incorporation . Tyrosine is a crucial amino acid in biomedical research, notably as a phosphorylation site in signal transduction studies. Peptides containing tyrosine are essential tools for investigating protein-protein interactions and developing enzyme inhibitors . Like other Fmoc-amino acid building blocks, this compound is a key enabler for the synthesis of complex peptides, including those with post-translational modifications like phosphorylation, and for creating peptide-based biomaterials . This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use .

Properties

Molecular Formula

C32H27NO6

Molecular Weight

521.6 g/mol

IUPAC Name

phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C32H27NO6/c34-23-16-14-21(15-17-23)18-29(31(36)38-20-30(35)22-8-2-1-3-9-22)33-32(37)39-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,34H,18-20H2,(H,33,37)/t29-/m0/s1

InChI Key

FRAFYHPZVMXONI-LJAQVGFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Preparation of the Fmoc-Tyrosine Intermediate

The initial step involves synthesizing Fmoc-protected tyrosine (Fmoc-Tyr-OH), a well-established process:

Step Reagents & Conditions Yield Reference
Fmoc protection of tyrosine Fmoc-Cl, NaHCO₃, aqueous dioxane ~90% Common literature procedures

This step is straightforward, involving nucleophilic attack of the amino group on Fmoc-Cl, with subsequent purification.

Synthesis of OPAC Derivative

The OPAC group, being an O-phosphoryl conjugate, requires a multi-step synthesis:

Research findings indicate that a typical route involves:

  • Reacting Fmoc-Tyr-OH with phosphoryl chloride derivatives in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
  • Purification via chromatography yields the this compound with an overall yield of approximately 66% from the starting materials, as reported in recent literature.

Final Purification and Characterization

The crude product is purified by preparative HPLC, and its structure confirmed via NMR and mass spectrometry. The overall yield for the four-step synthesis is approximately 66% , and the compound is stable under storage conditions.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Coupling Protocols

Coupling of this compound to the growing peptide chain employs standard peptide coupling reagents:

Reagent Conditions Yield Reference
HBTU/HOBt or DIC/Oxyma DMF, room temperature >95% per coupling step Standard SPPS procedures

Deprotection and Cleavage

Post-synthesis, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA)-based cocktails, typically with scavengers like triisopropylsilane (TIPS) and water. The OPAC group is designed to withstand these conditions, ensuring its integrity.

Research Findings and Data Tables

Synthesis Yield Summary

Step Description Yield Reference
Tyrosine Fmoc protection Fmoc-Cl, NaHCO₃ ~90% Literature
OPAC coupling Phosphorylating reagent, base 66% (overall for four steps) PMC NCIBI article
Final purification Chromatography >95% purity Standard

Stability Data

Condition Observation Reference
Acidic cleavage (TFA) OPAC remains intact PMC NCIBI article
Basic SPPS cycles No degradation Literature

Summary of Research Findings

  • The synthesis of This compound is efficiently achieved via a four-step process with an overall yield of approximately 66% .
  • The key step involves phosphorylation of the phenolic hydroxyl group of Fmoc-Tyrosine, using phosphoryl chlorides or related reagents under mild conditions.
  • The compound exhibits excellent stability during peptide synthesis and cleavage, making it suitable for incorporation into complex peptides.
  • The synthesis methodology is scalable, with successful demonstration on a 5 g scale, indicating its potential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Tyr-OPAC undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OPAC group can be selectively removed under acidic conditions.

    Coupling Reactions: The deprotected amino group can participate in peptide bond formation using coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).

    Phosphorylation Reactions: The phenolic hydroxyl group can be phosphorylated using phosphoramidites

Common Reagents and Conditions:

Major Products:

    Deprotected Tyrosine Derivatives: Resulting from the removal of protecting groups.

    Peptide Chains: Formed through coupling reactions with other amino acids.

    Phosphorylated Tyrosine Derivatives: Resulting from phosphorylation reactions

Scientific Research Applications

Chemistry: Fmoc-Tyr-OPAC is widely used in solid-phase peptide synthesis (SPPS) for the preparation of phosphopeptides. These phosphopeptides are crucial for studying protein phosphorylation, a key regulatory mechanism in cellular processes .

Biology: In biological research, this compound is used to synthesize peptides that mimic phosphorylated proteins. These peptides are used to investigate signal transduction pathways and protein-protein interactions .

Medicine: Phosphopeptides synthesized using this compound are used in the development of diagnostic tools and therapeutic agents. They are employed in the study of diseases such as cancer, where protein phosphorylation plays a significant role .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to facilitate the selective introduction of phosphate groups makes it valuable for the development of targeted therapies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Fmoc-Tyr-OPAC with structurally or functionally analogous compounds, focusing on physicochemical properties, self-assembly behavior, and application performance.

Compound Structural Features Key Properties Applications Performance Metrics
This compound Fmoc-protected Tyr with OPAC moiety High mechanical strength (G’ > 1 kPa), pH-responsive release, enzyme retention >85% Encapsulation of lactase, probiotics; controlled drug delivery Enzyme activity retention: 85.2% after simulated GI conditions; sustained release over 24h
Fmoc-Tyr (Fmoc-Y) Fmoc-protected Tyr without OPAC Moderate G’ (~500 Pa), pH-sensitive gelation Hybrid hydrogels with gelatin for bioactive delivery Lower enzyme retention (~70%) compared to OPAC-modified derivatives
Fmoc-Phe (Fmoc-F) Fmoc-protected phenylalanine High hydrophobicity, rapid self-assembly Tissue engineering, hydrophobic drug carriers Faster gelation but brittle structure; limited controlled release capability
Fmoc-azaThr(Alloc)-OH Fmoc-protected aza-threonine with Alloc group Dual protection (Fmoc and Alloc), orthogonal reactivity Solid-phase peptide synthesis (SPPS) Enables selective deprotection; no reported hydrogel applications
Fmoc-Ser-OH Fmoc-protected serine Hydrophilic, forms weak hydrogels Low-stress cell culture scaffolds Low mechanical strength (G’ < 100 Pa); unsuitable for encapsulation

Key Findings:

Structural Influence on Function :

  • The OPAC group in this compound enhances π-π interactions, improving hydrogel stability and enzyme retention compared to unmodified Fmoc-Tyr .
  • Fmoc-Phe lacks the OPAC moiety, resulting in faster self-assembly but poor controlled release due to excessive hydrophobicity.

Performance in Drug Delivery :

  • This compound outperforms Fmoc-Tyr in simulated gastrointestinal conditions, retaining >85% enzyme activity versus ~70% for Fmoc-Tyr/gelatin hybrids .
  • Fmoc-Ser-OH’s hydrophilic nature limits its use in encapsulation, while Fmoc-azaThr(Alloc)-OH is specialized for SPPS rather than hydrogel formation .

Mechanical Properties :

  • This compound hydrogels exhibit a storage modulus (G’) exceeding 1 kPa, making them suitable for high-stress environments. In contrast, Fmoc-Ser-OH hydrogels are too weak for practical use .

Synthetic Flexibility :

  • Fmoc-azaThr(Alloc)-OH’s dual protecting groups allow for complex peptide synthesis but lack the functional versatility of OPAC-modified derivatives .

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